

## Addressing slow recruitment in Balcinrenone clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Balcinrenone |           |
| Cat. No.:            | B605790      | Get Quote |

# Technical Support Center: Balcinrenone Clinical Trials

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing slow recruitment for **Balcinrenone** clinical trials.

## Frequently Asked Questions (FAQs) about Balcinrenone

Q1: What is **Balcinrenone** and its mechanism of action?

A1: **Balcinrenone** (also known as AZD9977) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator.[1] Its mechanism centers on blocking the MR, which interferes with the binding of aldosterone.[2] This action helps reduce blood pressure, decrease fluid overload, and mitigate inflammation and fibrosis in the cardiovascular and renal systems.[2] Unlike traditional steroidal MR antagonists, **Balcinrenone** is designed to be highly selective, potentially minimizing off-target hormonal side effects.[2] The binding of **Balcinrenone** induces a unique protein conformation in the MR, which may modify the receptor's interaction with transcriptional co-activators.[1]

Q2: What clinical conditions is **Balcinrenone** being investigated for?



A2: Clinical trials are evaluating **Balcinrenone** for its potential benefits in treating chronic kidney disease (CKD) and heart failure (HF), particularly in patients with impaired kidney function.[1][3][4] The primary goals of these trials are to assess the drug's safety, efficacy, and its effects on kidney function markers like the urinary albumin-to-creatinine ratio (UACR) and cardiovascular events.[3][5]

Q3: Why is **Balcinrenone** frequently studied in combination with Dapagliflozin?

A3: **Balcinrenone** is often studied in combination with Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor.[3][6] This combination is being investigated to see if it provides complementary and additive kidney and cardiovascular protection, potentially offering better outcomes for patients with CKD and HF than either drug alone.[3][5] A Phase III trial, BalanceD-HF, is currently evaluating this combination to see if it is superior to dapagliflozin alone in reducing the risk of cardiovascular death and heart failure events in patients with HF and impaired kidney function.[7][8]

## **Troubleshooting Guide for Slow Recruitment**

This guide addresses common recruitment challenges in a question-and-answer format, providing actionable solutions for clinical trial teams.

Q1: We are experiencing a high rate of screen failures due to complex eligibility criteria. How can we improve our screening efficiency?

A1: A high screen failure rate is a common issue, often stemming from complex study protocols and stringent inclusion/exclusion criteria.[9][10] To address this, consider the following:

- Pre-screening and Data Analysis: Work with a recruitment company that has access to
  detailed patient data, such as lab values from blood tests or Electronic Health Records
  (EHR).[11][12] This allows for pre-screening candidates against specific criteria before they
  are contacted, reducing the number of ineligible participants who enter the formal screening
  process.
- Clear Communication of Criteria: Ensure that all recruitment materials clearly and simply
  highlight key exclusion criteria.[13] This helps potential participants self-identify if they are
  not eligible, saving time for both them and the research staff.

### Troubleshooting & Optimization





 Protocol Optimization: If feasible, review the protocol for any criteria that may be unnecessarily restrictive. Protocol amendments can sometimes be made to widen the eligible patient pool without compromising the study's scientific integrity.[10]

Q2: Potential participants seem hesitant to enroll, citing fears about being a "guinea pig," receiving a placebo, or the complexity of the trial. How can we improve patient communication and build trust?

A2: Patient hesitation is a significant barrier often rooted in a lack of awareness or mistrust of clinical trials.[9][14] Building trust through clear and continuous communication is crucial.[15]

- Simplify and Educate: Provide clear, easy-to-understand educational materials about the trial's purpose, what participation involves, and the potential benefits and risks.[15] Avoid overly technical jargon.
- Emphasize Care: Reassure patients that they will receive close monitoring and care throughout the study, regardless of whether they are in the treatment or placebo group.
- Leverage Trusted Sources: Partner with patient advocacy groups and healthcare providers
  who have established relationships with the target patient population.[12][16] Information
  about a trial coming from a trusted source can significantly increase credibility and patient
  willingness to participate.[12]
- Acknowledge Contributions: Make sure participants feel valued for their contribution to medical research.[15] Continuous communication and expressions of gratitude can improve both recruitment and retention.[15]

Q3: Our trial sites are under-enrolling. What strategies can we implement to boost their performance?

A3: Nearly half of all clinical trial sites under-enroll, and some fail to enroll a single patient.[11] Site-level issues can include outdated patient databases or competition from other trials.[11]

• Site Support and Training: Ensure site staff are well-trained and have a thorough understanding of the protocol. Frequent turnover of study staff can hinder recruitment, so maintaining a positive and supportive environment is key.[10]

### Troubleshooting & Optimization





- Dedicated Resources: Having a dedicated clinical research coordinator for the trial can significantly enhance recruitment efforts.[9]
- Physician Engagement: Encourage community-based physicians to actively participate in referring patients. Providing them with adequate information and recognizing their role is crucial, as they are often the most trusted source for patients.[17]
- Diversify Recruitment Channels: Do not rely solely on a site's existing patient database.[11] Implement a multi-faceted recruitment strategy that includes digital advertising, partnerships with clinics, and outreach to patient advocacy groups.[12][15]

Q4: We are struggling to reach a diverse and sufficiently large pool of potential participants. What outreach methods are most effective?

A4: To reach a broader audience, a multi-channel approach is necessary.

- Digital and Social Media Advertising: Utilize platforms like Facebook, Instagram, and Twitter for hyper-specific ad targeting based on demographics, interests, and health-related behaviors.[12][16] This allows you to meet patients where they are online.[12]
- Patient Advocacy Groups: Collaborate with advocacy groups focused on heart failure and chronic kidney disease. These organizations have established trust with their members and can share information about your trial with a highly relevant and motivated audience.[12][16]
- Patient Matching Platforms: Use platforms that connect individuals actively seeking clinical trial opportunities with relevant studies.[16] These platforms provide access to a pre-qualified and interested patient population.
- Global Trial Expansion: Consider expanding trials to emerging regions. This can accelerate timelines by providing access to larger, treatment-naïve patient populations.[17]

Q5: What common logistical and financial barriers prevent patients from participating, and how can they be mitigated?

A5: Practical burdens are a major deterrent for many patients.



- Reduce Travel Burden: Offer travel reimbursement to lessen the financial impact on participants.[13] Where possible, incorporate telemedicine and remote monitoring tools to reduce the number of required in-person site visits.[11] This makes participation more convenient and accessible.
- Flexible Scheduling: Be as flexible as possible with appointment scheduling to accommodate participants' work and personal commitments.[18]
- Clear Cost Information: Be transparent about any potential costs and what is covered by the trial. Patients may be concerned about unexpected costs not covered by their insurance.[14]
- Simplify the Process: Streamline all trial-related processes, from informed consent to data collection, to be as patient-centric as possible.

## **Data on Recruitment Challenges and Strategies**

The following tables summarize common barriers and effective strategies identified in clinical research.

Table 1: Common Barriers to Clinical Trial Recruitment



| Barrier Category                                                      | Specific Examples                                          | Supporting Evidence |
|-----------------------------------------------------------------------|------------------------------------------------------------|---------------------|
| Protocol-Related                                                      | Complex and stringent eligibility criteria                 | [9][10]             |
| Long study duration                                                   | [10][18]                                                   |                     |
| Patient-Related                                                       | Lack of awareness and mistrust of clinical trials          | [9][17]             |
| Fear of side effects or receiving a placebo                           | [9][14]                                                    |                     |
| Social and cultural issues related to trial participation             | [9]                                                        | _                   |
| Logistical & Financial                                                | Large geographical distance to study site and travel costs | [13]                |
| Time constraints due to work or family commitments                    | [18]                                                       |                     |
| Fear of out-of-pocket costs                                           | [14]                                                       |                     |
| Site & Staff-Related                                                  | Underperforming sites with outdated patient databases      | [11]                |
| Lack of time for healthcare providers to discuss trials with patients | [14]                                                       |                     |
| Competition from other trials recruiting at the same site             | [10]                                                       | _                   |

Table 2: Evidence-Based Strategies to Enhance Recruitment



| Strategy Category                                                               | Specific Actions                                                                  | Supporting Evidence |
|---------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|---------------------|
| Patient & Community Engagement                                                  | Partner with patient advocacy groups to build trust and reach targeted audiences. | [12][16]            |
| Engage healthcare providers to inform their patients about the trial.           | [16][17]                                                                          |                     |
| Develop clear, simple educational materials about the trial.                    | [15]                                                                              | _                   |
| Digital Outreach                                                                | Use targeted social media advertising to reach specific demographics.             | [12][16]            |
| Utilize patient matching platforms to connect with motivated individuals.       | [16]                                                                              |                     |
| Study Design & Logistics                                                        | Offer travel reimbursement and flexible scheduling.                               | [13]                |
| Incorporate telemedicine and remote monitoring to reduce site visits.           | [11]                                                                              |                     |
| Use open-label trials (when appropriate) instead of placebo-controlled designs. | [19]                                                                              | <del>-</del>        |
| Site-Level Support                                                              | Provide dedicated research coordinators for recruitment activities.               | [9]                 |
| Develop a clear recruitment strategy before the study begins.                   | [9]                                                                               | <u>-</u>            |



Use telephone reminders for potential participants who have not responded to initial invitations.

[19]

## **Experimental Protocols**

While specific internal protocols for **Balcinrenone** are proprietary, the following represent standardized methodologies for assessing key endpoints in cardiovascular and renal clinical trials.

Protocol Example 1: Assessment of Renal Function

- Objective: To evaluate the effect of Balcinrenone on key markers of renal function and damage.
- · Key Endpoints:
  - Urinary Albumin-to-Creatinine Ratio (UACR)
  - Estimated Glomerular Filtration Rate (eGFR)
- Methodology:
  - Screening and Baseline: Collect first morning void urine samples and serum samples from all participants at the screening visit and baseline (Day 0).
  - Sample Collection Schedule: Repeat urine and serum collection at specified intervals (e.g., Week 4, Week 12, Week 24, and end of study).
  - UACR Analysis:
    - Urine albumin is measured using an immunoturbidimetric assay.
    - Urine creatinine is measured using a colorimetric (Jaffe) method.
    - UACR is calculated as: (Urine Albumin [mg/dL]) / (Urine Creatinine [g/dL]).



#### eGFR Calculation:

- Serum creatinine is measured using an enzymatic method traceable to IDMS standards.
- eGFR is calculated using the CKD-EPI (Chronic Kidney Disease Epidemiology Collaboration) equation.
- Data Analysis: The primary analysis will compare the percentage change in UACR from baseline to a pre-specified time point (e.g., Week 12) between the **Balcinrenone** and control arms.

#### Protocol Example 2: Evaluation of Cardiovascular Biomarkers

- Objective: To assess the impact of Balcinrenone on biomarkers associated with heart failure and cardiovascular stress.
- · Key Endpoint:
  - N-terminal pro-B-type natriuretic peptide (NT-proBNP)
- Methodology:
  - Screening and Baseline: Collect whole blood samples in EDTA-containing tubes at screening and baseline visits.
  - Sample Processing: Centrifuge blood samples within 60 minutes of collection at 1500 x g for 15 minutes at 4°C to separate plasma. Aliquot plasma into cryovials and store immediately at -80°C.
  - Sample Collection Schedule: Repeat plasma collection at specified intervals (e.g., Week
     12 and end of study).
  - NT-proBNP Analysis: Plasma NT-proBNP concentrations are measured using a validated electrochemiluminescence immunoassay (ECLIA) on a suitable platform (e.g., Roche Cobas).
  - Data Analysis: Analyze changes in NT-proBNP levels from baseline to subsequent visits,
     comparing the treatment group to the control group using appropriate statistical models



(e.g., ANCOVA).

## **Visualizations: Pathways and Workflows**

Diagram 1: Balcinrenone's Mechanism of Action



Click to download full resolution via product page

Caption: Simplified signaling pathway of the Mineralocorticoid Receptor and **Balcinrenone**'s modulatory role.

Diagram 2: Multi-Faceted Patient Recruitment Workflow





Click to download full resolution via product page



Caption: A workflow for clinical trial recruitment, integrating diverse outreach and engagement strategies.

Diagram 3: Troubleshooting Logic for Low Enrollment



Click to download full resolution via product page

Caption: A decision-tree diagram to help diagnose the root causes of slow clinical trial recruitment.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Concentration—QT modeling demonstrates that the selective mineralocorticoid receptor modulator, balcinrenone (AZD9977), does not prolong QT interval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Balcinrenone used for? [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Balcinrenone Drug Targets, Indications, Patents Synapse [synapse-patsnapcom.libproxy1.nus.edu.sg]
- 5. researchgate.net [researchgate.net]
- 6. Balcinrenone/Dapagliflozin Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. BALANCED-HF | Duke Clinical Research Institute [dcri.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Challenges in recruitment and retention of clinical trial subjects PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recruitment and retention of participants in clinical studies: Critical issues and challenges PMC [pmc.ncbi.nlm.nih.gov]
- 11. antidote.me [antidote.me]
- 12. antidote.me [antidote.me]
- 13. 6 Clinical Trial Recruitment Challenges and How to Solve Them [patiro.com]
- 14. oncnursingnews.com [oncnursingnews.com]
- 15. Effective Strategies for Clinical Trial Patient Recruitment [milo-healthcare.com]
- 16. Top 10 Clinical Trial Recruitment Strategies for 2025 [patiro.com]
- 17. linical.com [linical.com]
- 18. scirp.org [scirp.org]



- 19. Strategies to improve recruitment to randomised trials PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Addressing slow recruitment in Balcinrenone clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605790#addressing-slow-recruitment-inbalcinrenone-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com